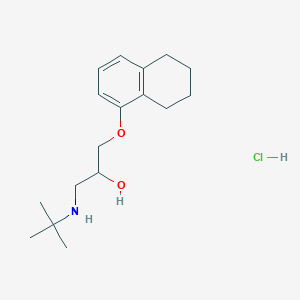
De(2,3-dihydroxy) Nadolol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"De(2,3-dihydroxy) Nadolol Hydrochloride" is a derivative of Nadolol, a β-adrenergic receptor blocking agent used clinically for treating hypertension and angina pectoris. It contains three asymmetric carbons, resulting in multiple enantiomers due to the chiral centers in its structure. This complexity requires detailed scientific exploration to understand its synthesis, structure, and properties fully.
Synthesis Analysis
The synthesis of complex molecules like Nadolol and its derivatives involves multi-step organic reactions. Each step must be optimized for yield and selectivity, especially when dealing with chiral centers that dictate the molecule's biological activity. While specific synthesis steps for "De(2,3-dihydroxy) Nadolol Hydrochloride" were not detailed, methodologies for the separation of Nadolol diastereoisomers highlight the intricacies involved in synthesizing such compounds (Matsutera, Nobuhara, & Nakanishi, 1981).
Molecular Structure Analysis
The molecular structure of compounds related to "De(2,3-dihydroxy) Nadolol Hydrochloride" can be elucidated using techniques like X-ray crystallography, revealing details about the arrangement of atoms and the conformation of the molecule. Studies on similar compounds provide insights into how structural elements, such as hydroxyl groups and chiral centers, affect the molecule's overall shape and reactivity.
Chemical Reactions and Properties
The chemical reactivity of "De(2,3-dihydroxy) Nadolol Hydrochloride" depends on its functional groups and molecular structure. Hydroxyl groups, for example, can participate in various chemical reactions, including oxidation and reduction processes. Enzymatic studies on related dehydrogenases illustrate how specific substrates are processed, shedding light on potential metabolic pathways (Osumi & Hashimoto, 1980).
Propiedades
IUPAC Name |
1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWAFMBEJASHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
De(2,3-dihydroxy) Nadolol Hydrochloride | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

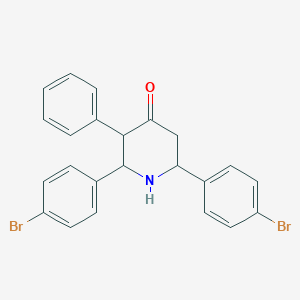
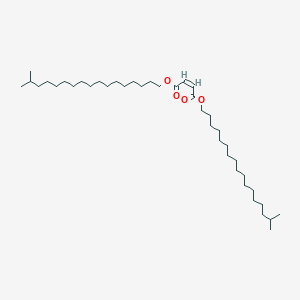
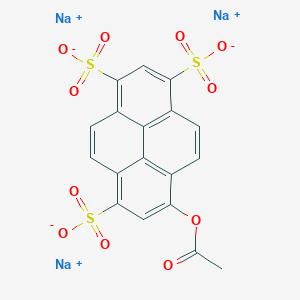
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)
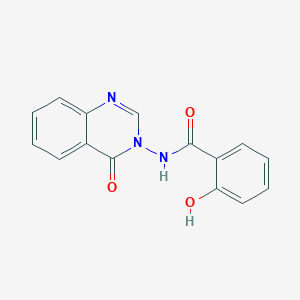

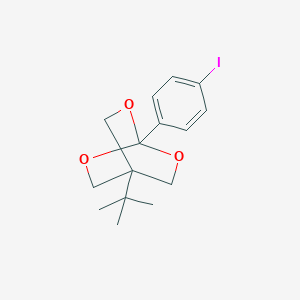

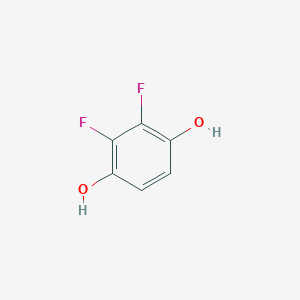
![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)
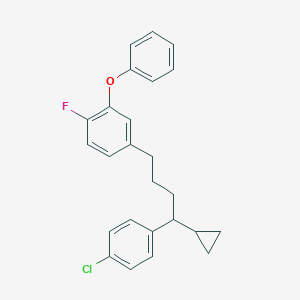

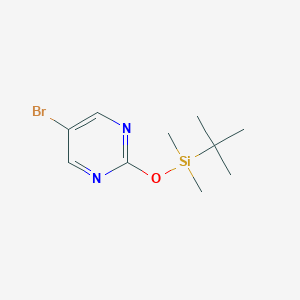
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)